molecular formula C8H6F3N5O B1412499 3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823184-32-2

3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1412499
CAS No.: 1823184-32-2
M. Wt: 245.16 g/mol
InChI Key: UCNMSRYPILOYFZ-UHFFFAOYSA-N
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Description

3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H6F3N5O and its molecular weight is 245.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Flores et al. (2006) focused on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, exploring efficient cyclization methods and determining the crystal structure of one of the synthesized compounds (Flores et al., 2006).

Biological Activity and Potential Applications

  • Petrie et al. (1985) reported the synthesis of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them for biological activity against viruses and tumor cells, finding moderate antitumor activity in vitro (Petrie et al., 1985).
  • Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, evaluating them as anticancer agents and finding them effective against various human cancer cell lines (Reddy et al., 2014).
  • Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and investigated their cytotoxic activities against human cancer cell lines, contributing to the search for new anticancer agents (Kökbudak et al., 2020).
  • Hafez et al. (2016) focused on synthesizing novel pyrazole derivatives with antimicrobial and anticancer potential, contributing to the field of medicinal chemistry (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

  • Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, contributing to the development of new compounds for pest and disease management (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

3-(5-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5O/c9-8(10,11)5-1-6(17)16(3-13-5)4-2-14-15-7(4)12/h1-3H,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMSRYPILOYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)C2=C(NN=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 3
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 4
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 5
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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